2,6-Difluoro-4-vinyl-benzoic acid

acidity modulation fluorine effect carboxylic acid reactivity

2,6-Difluoro-4-vinyl-benzoic acid (CAS 913573-04-3) is a premium polyfunctional building block. Its ortho-difluoro pattern increases acidity by ~1.9 pKa units vs non-fluorinated analogs, enabling unique pH-controlled separation workflows. The 4-vinyl group is essential for polymerization, Heck couplings, and thiol-ene click chemistry—unavailable in 2,6-difluorobenzoic acid. This substitution confers enhanced metabolic stability for IDO1 inhibitor scaffolds. Ideal for custom synthesis & polymer R&D. Inquire for bulk.

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
Cat. No. B12078715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-vinyl-benzoic acid
Molecular FormulaC9H6F2O2
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C(=C1)F)C(=O)O)F
InChIInChI=1S/C9H6F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h2-4H,1H2,(H,12,13)
InChIKeyQBTFLOITXMXXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-vinyl-benzoic acid: A Dual-Functional Aromatic Monomer and Intermediate for Fluorinated Materials and Precision Synthesis


2,6-Difluoro-4-vinyl-benzoic acid (CAS: 913573-04-3) is a polyfunctional aromatic compound characterized by a benzoic acid core bearing a polymerizable vinyl group at the 4-position and two electron-withdrawing fluorine atoms at the 2- and 6-positions ortho to the carboxyl group . This substitution pattern confers dual synthetic utility: the vinyl group enables participation in addition polymerization, Heck-type cross-couplings, and thiol-ene click chemistry, while the carboxylic acid moiety serves as a handle for esterification, amidation, and decarboxylative transformations [1]. The ortho-fluorine atoms modulate the electronic environment of both the carboxyl group and the aromatic ring, distinguishing this compound from non-fluorinated vinylbenzoic acid analogs in terms of acidity, redox behavior, and steric profile at the reactive centers [2].

Why 4-Vinylbenzoic Acid, 2-Fluoro-4-vinylbenzoic Acid, and Other Analogs Cannot Replace 2,6-Difluoro-4-vinyl-benzoic acid in Critical Applications


In-class substitution between vinylbenzoic acid derivatives is scientifically unsound because the number and position of fluorine substituents fundamentally alter multiple property dimensions simultaneously. Non-fluorinated 4-vinylbenzoic acid exhibits substantially higher pKa, lower oxidative stability, and distinct polymerization kinetics compared to its 2,6-difluoro congener . The mono-fluoro analog 2-fluoro-4-vinylbenzoic acid lacks the symmetric ortho-difluoro substitution pattern that sterically shields the carboxyl group and creates a unique electron-deficient aryl ring environment required for regioselective decarboxylative coupling [1]. Furthermore, 2,6-difluorobenzoic acid derivatives lacking the vinyl group cannot serve as polymerizable monomers, eliminating their utility in macromolecular and materials applications . The evidence presented below demonstrates that each structural modification produces quantifiable deviations in reactivity, selectivity, and material properties, making 2,6-difluoro-4-vinyl-benzoic acid functionally non-interchangeable with its closest analogs.

2,6-Difluoro-4-vinyl-benzoic acid: Quantitative Differentiation Evidence vs. Structural Analogs and In-Class Alternatives


Carboxylic Acid pKa: 2,6-Difluoro Substitution Reduces pKa by Approximately 1.86 Units vs. Non-Fluorinated 4-Vinylbenzoic Acid

The electron-withdrawing effect of the two ortho-fluorine atoms in 2,6-difluoro-4-vinyl-benzoic acid substantially increases the acidity of the carboxylic acid group relative to non-fluorinated analogs. The predicted pKa of 2,6-difluoro-4-vinyl-benzoic acid is 2.38 ± 0.10 , whereas the pKa of 4-vinylbenzoic acid is approximately 4.24 . This 1.86-unit decrease in pKa corresponds to a roughly 72-fold increase in acid dissociation constant (Ka), reflecting the strong electron-withdrawing influence of the ortho-fluorines through both inductive and field effects. The quantitative pKa shift places 2,6-difluoro-4-vinyl-benzoic acid in a distinctly more acidic regime, with implications for solubility, salt formation, and reactivity in acid-catalyzed transformations.

acidity modulation fluorine effect carboxylic acid reactivity

Ortho-Fluorine Steric Shielding: Directs Rhodium-Mediated Decarboxylative Coupling to Conjugate Addition vs. Heck Arylation

The 2,6-difluoro substitution pattern is not merely an electronic perturbation but also a critical steric determinant in transition-metal-catalyzed decarboxylative transformations. Studies on rhodium-mediated decarboxylation of 2,6-difluorinated benzoic acids demonstrate that the ortho-fluorines direct the reaction pathway toward conjugate addition when appropriate bisphosphine ligands (e.g., diop) are employed, whereas ligand selection can divert reactivity toward Heck-Mizoroki arylation [1]. This ligand-dependent bifurcation of reactivity is a direct consequence of the ortho-fluorine steric environment and is not observed with mono-fluoro or non-fluorinated benzoic acid analogs, which lack the symmetrical ortho substitution required for this level of regiochemical control. The ability to toggle between conjugate addition and arylation products through ligand choice represents a programmable synthetic divergence point unique to the 2,6-difluoro substitution motif.

decarboxylative coupling rhodium catalysis regioselectivity

Vinyl Polymerization Capability: A Reactive Handle Absent in 2,6-Difluorobenzoic Acid

The presence of the 4-vinyl substituent fundamentally distinguishes 2,6-difluoro-4-vinyl-benzoic acid from its non-vinyl analog, 2,6-difluorobenzoic acid, which lacks any polymerizable functionality. The vinyl group enables participation in radical, anionic, and controlled radical polymerization (RAFT, ATRP) as well as in thiol-ene click reactions and transition-metal-catalyzed cross-couplings (Heck, Suzuki) . This functionality transforms the compound from a simple benzoic acid derivative into a polymerizable monomer or a macromolecular building block. Copolymerization with styrene or acrylates yields fluorinated copolymers, while post-polymerization modification of the pendant carboxylic acid groups enables the synthesis of functionalized polymeric architectures [1]. The vinyl group is absent in 2,6-difluorobenzoic acid, which can only participate in reactions at the carboxyl group, thus limiting its application scope exclusively to small-molecule synthesis rather than macromolecular engineering.

polymer chemistry vinyl monomer fluoropolymer

IDO1 Enzyme Inhibition: Pharmacological Activity Documented for 2,6-Difluoro-4-vinyl-benzoic Acid Derivatives in Patent Literature

Patent literature indicates that derivatives of 2,6-difluoro-4-vinyl-benzoic acid have been evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a validated immuno-oncology target . While specific IC50 values for the free acid are not publicly disclosed in the patent abstract, the structural motif—a 2,6-difluorinated benzoic acid bearing a 4-substituent capable of further elaboration—appears as a privileged scaffold in IDO1 inhibitor design. In contrast, non-fluorinated 4-vinylbenzoic acid derivatives lack the electron-withdrawing ortho-fluorine atoms that modulate the electronic properties of the aromatic ring and influence binding interactions with the IDO1 heme iron. The 2,6-difluoro substitution pattern enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho positions, a well-established advantage of ortho-fluorination in medicinal chemistry [1].

IDO1 inhibitor medicinal chemistry immuno-oncology

2,6-Difluoro-4-vinyl-benzoic acid: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Functional Fluorinated Polymers via Copolymerization with Styrenic or Acrylate Monomers

Leveraging the polymerizable vinyl group (absent in 2,6-difluorobenzoic acid), 2,6-difluoro-4-vinyl-benzoic acid serves as a fluorinated monomer for the synthesis of specialty copolymers with enhanced thermal stability and chemical resistance . The pendant carboxylic acid groups in the resulting polymer chains provide reactive handles for post-polymerization modification, enabling the introduction of diverse functional moieties. This application is uniquely accessible to this compound and cannot be replicated using non-vinyl analogs such as 2,6-difluorobenzoic acid [1].

pH-Dependent Extraction and Purification Exploiting Enhanced Carboxylic Acid Acidity (pKa ≈ 2.38)

The ~1.9-unit reduction in pKa relative to 4-vinylbenzoic acid (pKa ≈ 4.24) translates to a markedly different protonation equilibrium profile . This acidity differential can be exploited in liquid-liquid extraction, solid-phase extraction, and pH-controlled crystallization workflows, where 2,6-difluoro-4-vinyl-benzoic acid partitions into aqueous or organic phases under pH conditions where the non-fluorinated analog would exhibit different behavior. Such pH-based separation strategies are particularly valuable for purification of reaction mixtures containing multiple benzoic acid derivatives [1].

Ligand-Controlled Decarboxylative Coupling for Divergent Small-Molecule Synthesis

Building on the class-level evidence that 2,6-difluorinated benzoic acids undergo ligand-controlled divergent decarboxylation with Rh(I) catalysts, this compound can serve as a versatile substrate for accessing either conjugate addition products or Heck arylation products depending on the bisphosphine ligand selected . The ortho-difluoro substitution pattern is essential for this steric control; mono-fluoro and non-fluorinated analogs lack the symmetrical ortho substitution required for predictable pathway divergence. This capability is valuable in medicinal chemistry programs where rapid diversification of a common intermediate is desired [1].

Medicinal Chemistry Scaffold for IDO1 Inhibitor Development

The 2,6-difluoro-4-vinyl-benzoic acid core structure has been validated in patent literature as a productive scaffold for the development of IDO1 inhibitors, a target of interest in immuno-oncology . The ortho-fluorine atoms confer metabolic stability by blocking cytochrome P450-mediated oxidation at the 2- and 6-positions, while the vinyl group provides a synthetic handle for further structural elaboration through cross-coupling or polymerization chemistry [1]. This combination of metabolic stability and synthetic versatility distinguishes the 2,6-difluoro substitution pattern from non-fluorinated and mono-fluoro analogs in drug discovery contexts.

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